

Vatalanib (PTK787): A Technical Overview of Preclinical Development

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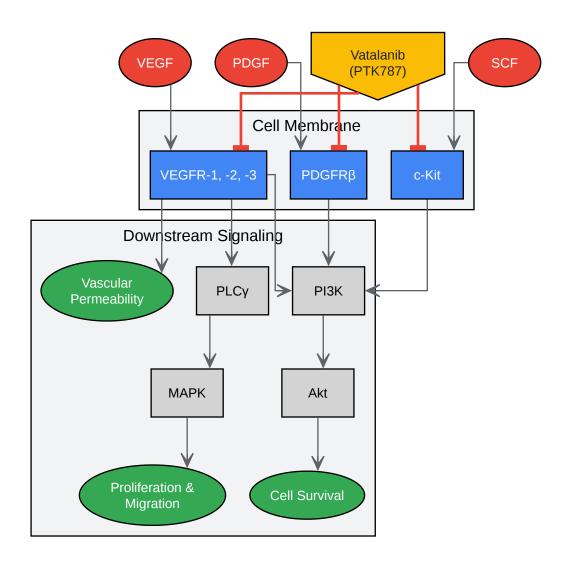
Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] As an anilinophthalazine derivative, its development was centered on the inhibition of angiogenesis, the process of forming new blood vessels, which is a critical component of tumor growth and metastasis.[2][3] Vatalanib was extensively investigated in preclinical studies and advanced into numerous clinical trials for various solid tumors.[4][5] This guide provides a detailed overview of the core preclinical data and methodologies that characterized the development of Vatalanib.

Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the intracellular tyrosine kinase domain of its target receptors.[1] Its primary targets are all known Vascular Endothelial Growth Factor Receptors (VEGFRs), with a high potency against VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are considered the most significant for its anti-angiogenic activity.[3][4][6] By inhibiting these receptors, Vatalanib blocks the downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.[3] At higher concentrations, Vatalanib also inhibits other class III RTKs, including the platelet-derived growth factor receptor-beta (PDGFR-β), c-Kit, and c-Fms.[2][6][7]





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Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling.

In Vitro Studies Kinase Inhibition Profile

The inhibitory activity of Vatalanib against a panel of receptor tyrosine kinases was quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent inhibition of VEGFRs.



Target Kinase	IC50 (nM)
VEGFR-2 (KDR)	37[7][8][9][10]
VEGFR-1 (Flt-1)	77[7][8][9]
VEGFR-2 (Flk-1)	270[8]
VEGFR-3 (Flt-4)	~666 (18-fold less potent than VEGFR2)[8][10]
PDGFRβ	580[8]
c-Kit	730[8]
c-Fms	Inhibited at higher concentrations[7]

Cellular Activity

Vatalanib's effects on key cellular processes involved in angiogenesis were assessed in various cell-based assays. It effectively inhibited VEGF-induced endothelial cell functions in the nanomolar range, without showing cytotoxic effects on cells not expressing VEGF receptors at concentrations up to 1 μ M.[11]

Assay	Cell Type	Stimulant	Endpoint	IC50 (nM)
KDR Phosphorylation	CHO-KDR	VEGF	Receptor Autophosphoryla tion	34[9]
KDR Phosphorylation	HUVECs	VEGF	Receptor Autophosphoryla tion	17[9]
Cell Proliferation	HUVECs	VEGF	BrdU Incorporation	7.1[8][9]
Cell Survival	HUVECs	VEGF	-	Dose-dependent inhibition[7][8]
Cell Migration	HUVECs	VEGF	-	Dose-dependent inhibition[7][8]



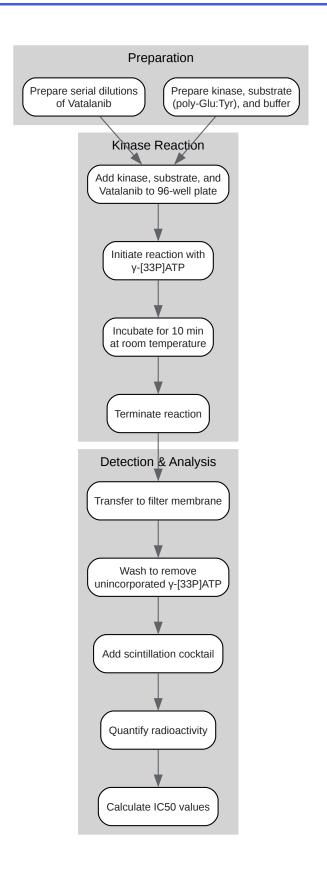
Experimental Protocols In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vatalanib against specific receptor tyrosine kinases.[6]

Methodology:

- Enzyme and Substrate: Recombinant GST-fused kinase domains (e.g., VEGFR-2) are expressed in baculovirus and purified. Poly(Glu:Tyr 4:1) is used as a generic substrate peptide.[6][8]
- Reaction Mixture: The assay is performed in 96-well plates. The reaction buffer typically contains 20 mM Tris-HCl (pH 7.5), MnCl2 (1–3 mM), MgCl2 (3–10 mM), 0.25 mg/mL polyethylene glycol 20000, and 1 mM DTT.[6][8]
- · Assay Procedure:
 - The purified kinase is incubated with various concentrations of Vatalanib.
 - The kinase reaction is initiated by adding the substrate peptide and y-[33P]ATP.[6][8]
 - The reaction proceeds for approximately 10 minutes at ambient temperature and is then terminated.[6]
- Detection: The reaction mixture is transferred to a polyvinylidene difluoride membrane. The membrane is washed extensively with 0.5% H3PO4 to remove unincorporated radioactive ATP.[8]
- Quantification: After washing and drying, a scintillation cocktail is added, and the
 incorporated radioactivity is measured using a scintillation counter. IC50 values are
 calculated by linear regression analysis of the percentage inhibition.[8]





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Workflow for the in vitro kinase inhibition assay.



Endothelial Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the inhibitory effect of Vatalanib on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Methodology:

- Cell Seeding: Subconfluent HUVECs are seeded into 96-well plates coated with 1.5% gelatin and incubated for 24 hours.[8]
- Treatment: The growth medium is replaced with a basal medium containing 1.5% FCS, a growth factor (e.g., 50 ng/mL VEGF), and varying concentrations of Vatalanib.[8]
- BrdU Labeling: After 24 hours of incubation with the treatment, a BrdU labeling solution is added, and the cells are incubated for an additional 24 hours.[8]
- Detection: Cells are fixed, and a peroxidase-labeled anti-BrdU antibody is added. A substrate (3,3'5,5'-tetramethylbenzidine) is then added, which produces a colored product.[8]
- Quantification: The colored product is quantified spectrophotometrically at 450 nm. The amount of incorporated BrdU is directly proportional to cell proliferation.[8]

In Vivo Studies Anti-Angiogenic and Anti-Tumor Efficacy

Vatalanib demonstrated significant anti-tumor and anti-angiogenic efficacy in various preclinical animal models. Once-daily oral administration led to dose-dependent inhibition of tumor growth and angiogenesis.[6][8]



Animal Model	Tumor Type	Dosing (p.o.)	Key Findings
Growth Factor Implant (Mouse)	VEGF & PDGF induced	12.5 - 50 mg/kg/day	Dose-dependent inhibition of angiogenic response. [9]
Xenograft (Nude Mouse)	Various human carcinomas (A431, Ls174T, HT-29, PC-3, etc.)	25 - 100 mg/kg/day	Significant tumor growth inhibition and reduced metastases. [6][8]
Xenograft (Mouse)	Unspecified	Not specified	Tumor inhibition rate of 76%.[9]
Orthotopic Glioma (Nude Rat)	Human Glioma U251	50 mg/kg/day	Increased tumor volume when treatment started on established tumors. [12]
Melanoma Metastases (Mouse)	B16/BL6 Melanoma	50 or 100 mg/kg/day	Inhibition of primary tumor growth and cervical metastases. [13]

Experimental Protocols In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Vatalanib in an in vivo setting.[6]

Methodology:

- Animal Model: Immunocompromised mice (e.g., nude mice) are used.[6][14]
- Tumor Implantation: Human tumor cells (e.g., A431, HT-29) are injected subcutaneously into the flank of the mice.[6]

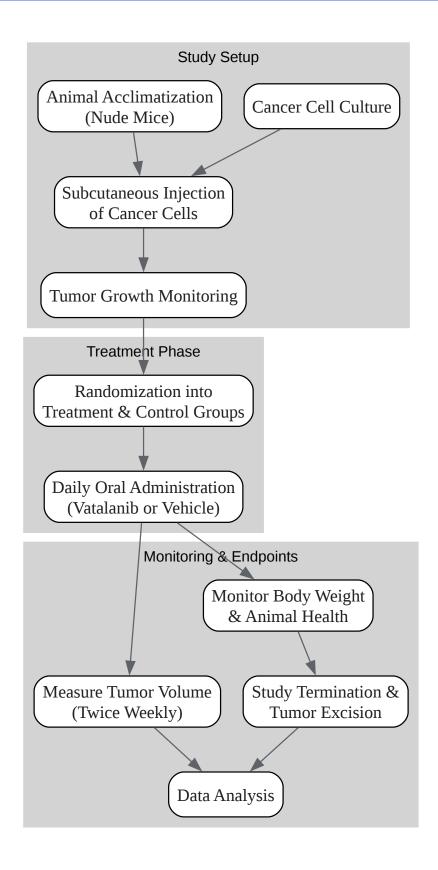
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- Treatment: When tumors reach a palpable size, mice are randomized into control and treatment groups. Vatalanib is administered orally (p.o.) once daily at doses ranging from 25 to 100 mg/kg. The control group receives the vehicle.[6][8][14]
- Monitoring and Endpoints:
 - Tumor volume is measured regularly (e.g., twice a week) using calipers.[6]
 - Animal body weight and general health are monitored daily.[15]
 - At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for vascularization).[16]





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Workflow for a typical in vivo xenograft study.



Preclinical Pharmacokinetics

Pharmacokinetic studies in mice after a single oral dose of 50 mg/kg showed that plasma concentrations of Vatalanib remained above 1 μ M for over 8 hours.[11] In cancer patients, Vatalanib is rapidly absorbed, with a time to maximum concentration of approximately 1.5 to 2 hours.[17][18] The terminal elimination half-life in patients is approximately 4 to 6 hours.[4][17] [18] Metabolism is primarily oxidative, and excretion occurs mainly via the biliary-fecal route. [18][19]

Conclusion

The preclinical development of Vatalanib (PTK787) established it as a potent, orally active inhibitor of VEGFR tyrosine kinases.[6] Comprehensive in vitro studies demonstrated its specific inhibitory activity against key drivers of angiogenesis and its functional impact on endothelial cell behavior.[6] Subsequent in vivo studies confirmed its anti-angiogenic and anti-tumor efficacy across a range of cancer models.[6] This robust body of preclinical evidence provided a strong rationale for the extensive clinical investigation of Vatalanib as a targeted therapy for solid tumors.[6]

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